Elemol

Übersicht

Beschreibung

Elemol is a sesquiterpenoid alcohol found predominantly in the essential oils of various plants, including Java citronella (Cymbopogon winterianus) and Chamaecyparis obtusa. It is recognized for its broad-spectrum anti-infectious properties, including antibacterial, antiviral, antifungal, and antiparasitic activities . This compound is part of the family of terpene alcohols or monoterpenols and is known for its immune-modulating and neurotonic effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Elemol can be synthesized through the hydrogenation of elemicin, a phenylpropene found in the essential oil of elemi. The reaction typically involves the use of a palladium catalyst under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrially, this compound is extracted from the essential oils of plants like Java citronella and Chamaecyparis obtusa through steam distillation. The essential oil is then subjected to fractional distillation to isolate this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield dihydrothis compound, typically using hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group, forming esters and ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: Oxidized derivatives such as this compound oxide.

Reduction: Dihydrothis compound.

Substitution: Ester and ether derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Elemol is a naturally occurring terpenoid found in various plant species, known for its insecticidal and potential therapeutic properties . Research suggests that this compound could be a valuable compound in pharmaceutical preparations and other applications .

Scientific Research Applications

Anti-Atopic Properties:

- This compound, along with β-eudesmol and γ-eudesmol, has shown promise in treating symptoms of atopic dermatitis (AD). Studies assessed the anti-atopic properties of these compounds using in vitro and in vivo models of AD to determine their potential as pharmaceutical treatments .

Insecticidal and Antitermitic Activity:

- This compound has demonstrated insecticidal properties . In particular, α-elemol and β-terpineol have shown antitermitic activity, achieving 100% termite mortality at a dosage of 1 mg/g after seven days of testing .

Essential Oil Research:

- This compound is a major constituent in the essential oils of certain plants. Dioscorea composita, containing approximately 41% this compound in its essential oil, is considered a rich source of this compound . Research focuses on developing Dioscorea as a high-value plant through genetic engineering to increase essential oil production .

Genotoxicity Assessment:

- This compound has been assessed for genotoxic potential. In vitro micronucleus assays using human peripheral blood lymphocytes found that this compound did not induce a significant increase in cells with micronucleated binucleated cells . Based on available data, this compound is not considered a concern for genotoxic potential .

Secondary Metabolite Research:

- This compound is identified as a secondary metabolite in plants like C. azel, contributing to the plant's rich profile of secondary metabolites . Metabolomics is used to discover and produce bioactive secondary metabolites .

Data Table

The following table summarizes plants with this compound and its concentration.

| Plant Species | This compound Concentration | Reference |

|---|---|---|

| Dioscorea composita | ~41% | |

| Dioscorea floribunda | ~22% | |

| C. azel | 6.63% | |

| Perilla frutescens | 5.28–18.92% |

Safety Assessment

- Toxicity: this compound has a total systemic exposure below the Threshold of Toxicological Concern (TTC) at the current level of use . There is not enough data on this compound or any read across materials that can be used to support the repeated dose toxicity endpoint .

- Developmental and Reproductive Toxicity: There are not enough developmental or reproductive toxicity data on this compound or any read across materials .

Wirkmechanismus

Elemol exerts its effects through multiple mechanisms:

Antimicrobial Action: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.

Anti-inflammatory Action: Downregulates the transcriptional expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IκBα.

Immune Modulation: Modulates immune responses by increasing deficient immunoglobulins and decreasing excess immunoglobulins.

Vergleich Mit ähnlichen Verbindungen

Elemol is unique among sesquiterpenoid alcohols due to its broad-spectrum anti-infectious properties and immune-modulating effects. Similar compounds include:

β-Elemol: Another sesquiterpenoid alcohol with similar properties but differing in stereochemistry.

α-Elemol: A stereoisomer of this compound with slightly different biological activities.

epi-α-Elemol: Another stereoisomer with unique properties.

This compound stands out due to its potent antimicrobial and anti-inflammatory activities, making it a valuable compound in various applications.

Biologische Aktivität

Elemol is a sesquiterpene alcohol that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and natural product research. This article will explore the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Chemical Composition

This compound is commonly found in essential oils derived from various plant species. It is typically accompanied by other terpenes, such as limonene and α-phellandrene. For instance, in Elemi essential oil derived from Canarium commune, this compound constitutes approximately 10.1% of the oil composition . Its presence alongside other active compounds contributes to the overall biological efficacy of these essential oils.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens:

- Inhibition of Bacterial Growth : Research indicates that this compound exhibits antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) for this compound against S. aureus was reported to be around 64 µg/mL .

- Antifungal Properties : this compound also shows antifungal activity, particularly against Candida albicans. In studies evaluating the efficacy of essential oils containing this compound, it was found effective at inhibiting fungal growth .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy:

- Cell Proliferation Inhibition : A study involving human lung adenocarcinoma cells (A549) demonstrated that this compound, when incorporated into nanoparticle formulations, exhibited an IC50 value of 1199 µg/mL. This suggests a capacity to inhibit cancer cell proliferation while sparing normal fibroblast cells .

- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction in cancer cells, as evidenced by increased expression of pro-apoptotic genes (BAX) and decreased expression of anti-apoptotic genes (Bcl-2) following treatment with this compound .

Anti-inflammatory Properties

This compound's anti-inflammatory effects have been documented in various studies:

- Inflammatory Mediator Modulation : this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests its potential use in managing inflammatory conditions .

- Mechanistic Insights : The compound may interact with sensory receptors involved in inflammatory responses, thereby reducing inflammation through various pathways .

Antioxidant Activity

The antioxidant properties of this compound are notable:

- Free Radical Scavenging : this compound has been shown to possess free radical scavenging abilities, contributing to its overall antioxidant capacity. This activity is crucial for mitigating oxidative stress-related damage in cells .

- Electron Transfer Mechanism : Studies suggest that this compound can effectively capture and yield electrons, which is consistent with its role as an antioxidant agent .

Summary Table of Biological Activities

Case Studies

- Elemi Essential Oil Nanoparticles : A study evaluated the efficacy of elemi essential oil nanoparticles against lung cancer cells. Results indicated selective cytotoxicity towards cancer cells without harming normal cells, highlighting its therapeutic potential .

- Essential Oil from Drimys winteri : The essential oil containing this compound showed significant antioxidant and antimicrobial activities, suggesting its application in traditional medicine for treating infections and oxidative stress-related diseases .

Eigenschaften

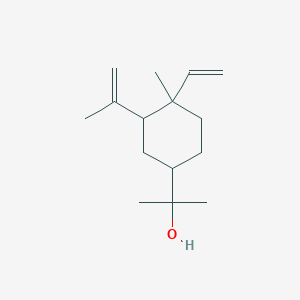

IUPAC Name |

2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJIQNADMLPFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859521 | |

| Record name | 2-[4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639-99-6 | |

| Record name | Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.